molecular formula C12H14N4O2 B2624603 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide CAS No. 79878-27-6

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

Cat. No. B2624603
CAS RN: 79878-27-6
M. Wt: 246.27
InChI Key: LTXFNOZRVDFIKB-UHFFFAOYSA-N
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Description

This compound is also known as Nalidixic acid sodium salt . It has a molecular weight of 254.22 .


Synthesis Analysis

Nalidixic acid sodium salt is an inhibitor of bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase . It inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .


Molecular Structure Analysis

The empirical formula of this compound is C12H11N2NaO3 . The InChI code is 1S/C12H12N2O3.Na/c1-3-14-6-9 (12 (16)17)10 (15)8-5-4-7 (2)13-11 (8)14;/h4-6H,3H2,1-2H3, (H,16,17);/q;+1/p-1 .


Chemical Reactions Analysis

This compound is known to interfere with DNA synthesis . It is an inhibitor of bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.27 . It is recommended to be stored at 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide is involved in the synthesis of substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, as shown in a study that explored its conversion through ([1,8]naphthyridin-3-yl)carbonylguanidine derivatives (Plisson & Chenault, 2001).
  • The compound has been used in a route for synthesizing ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, involving reduction, regiosselective deprotonation, methylation, and selenation (Kiely, 1991).

Biological Activity and Applications

  • A study synthesized chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with incorporated peptide linkage from this compound, testing their antimicrobial properties (Khalifa, Amr, Al-Omar, & Nossier, 2016).
  • In another research, 1-Ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, derived from this compound, was used to synthesize enoxacin, an antibacterial agent (Sanchez & Rogowski, 1987).

Structural and Analytical Studies

  • The structural analysis of N′-[(E)-Benzylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide revealed important crystallographic and hydrogen bonding details, providing insights into its chemical behavior (Deeba et al., 2009).

Synthesis of Derivatives and Analogues

  • The compound has been utilized in synthesizing novel derivatives like 3-[5-(1H-Benzimidazol-2-Ylmethanesulfonyl)-4-Phenyl-4H-(1,2,4)Triazol-3-Yl]-1H-(1,8)Naphthyridin-4-One, highlighting its versatility in the synthesis of complex molecules (Venkateshwarlu, Chaitanya, & Dubey, 2012).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause respiratory sensitization, skin sensitization, germ cell mutagenicity, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

Future Directions

The compound is a featured product for Apoptosis research . It is being used to learn more about bioactive small molecules for other areas of research .

Mechanism of Action

Target of Action

The primary target of the compound 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide, also known as Nalidixic acid sodium salt, is bacterial DNA polymerase (DNA gyrase) and avian myeloblastoma virus reverse transcriptase . These enzymes play a crucial role in DNA replication and transcription, which are essential processes for the survival and proliferation of cells.

Mode of Action

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide interacts with its targets by inhibiting their activity . By binding to the active sites of these enzymes, it prevents them from catalyzing the reactions necessary for DNA synthesis and transcription. This leads to the disruption of these processes, resulting in the inhibition of cell growth and division.

Biochemical Pathways

The action of 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide affects the DNA synthesis pathway . By inhibiting DNA gyrase and reverse transcriptase, it disrupts the replication and transcription of DNA, which are critical steps in the DNA synthesis pathway. The downstream effects include the cessation of cell growth and division, leading to cell death.

Result of Action

The molecular and cellular effects of the action of 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide include the inhibition of nucleic acid and protein synthesis in cells . This leads to the disruption of critical cellular processes, resulting in the cessation of cell growth and division, and ultimately leading to cell death.

properties

IUPAC Name

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-3-16-6-9(12(18)15-13)10(17)8-5-4-7(2)14-11(8)16/h4-6H,3,13H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXFNOZRVDFIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

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